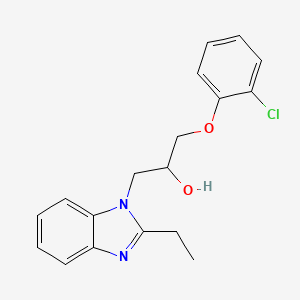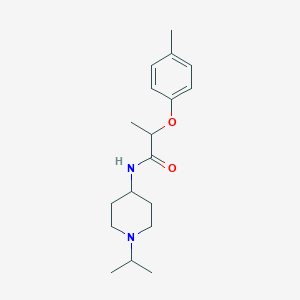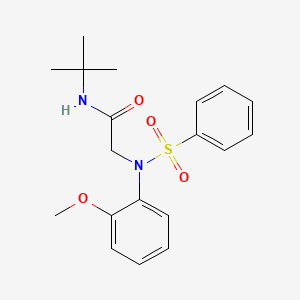
1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a number of interesting biochemical and physiological effects, and has been used in a variety of lab experiments to investigate its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDK activity, 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol may be able to slow or halt the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of a protein called NF-κB, which is involved in inflammation and immune function. This suggests that 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol may have potential as an anti-inflammatory or immunomodulatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it relatively easy to obtain and use in experiments. However, one limitation is that the compound may not be suitable for all types of experiments, as its mechanism of action is not fully understood and it may have off-target effects.
Future Directions
There are a number of potential future directions for research on 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the compound's potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine whether it is safe and effective in human clinical trials. Additionally, the compound's potential as an anti-inflammatory or immunomodulatory agent could be explored further. Finally, researchers could investigate the compound's potential for use in other areas of research, such as neurobiology or cardiovascular disease.
Synthesis Methods
The synthesis of 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-ethyl-1H-benzimidazole with 2-chlorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-propanol to yield the final product. This synthesis method has been well-established in the literature and has been used to produce large quantities of 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol for use in scientific research.
Scientific Research Applications
1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been used in a number of scientific research applications, including studies of its mechanism of action and potential therapeutic uses. One area of research that has received a lot of attention is the compound's potential as a treatment for cancer. Studies have shown that 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-18-20-15-8-4-5-9-16(15)21(18)11-13(22)12-23-17-10-6-3-7-14(17)19/h3-10,13,22H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYZLGVACSALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)

![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)


![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)
